Methyl 5-(9H-purin-6-ylthio)pentanoate
Description
Methyl 5-(9H-purin-6-ylthio)pentanoate is a methyl ester derivative featuring a purine-thioether linkage. Its synthesis typically involves coupling purine derivatives with thiol-containing intermediates, as suggested by the sodium salt analog in .
Properties
IUPAC Name |
methyl 5-(7H-purin-6-ylsulfanyl)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-17-8(16)4-2-3-5-18-11-9-10(13-6-12-9)14-7-15-11/h6-7H,2-5H2,1H3,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUYBPFXAKRRHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCSC1=NC=NC2=C1NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601282940 | |
| Record name | Methyl 5-(9H-purin-6-ylthio)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601282940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10226-45-6 | |
| Record name | Methyl 5-(9H-purin-6-ylthio)pentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10226-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(9H-purin-6-ylthio)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601282940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(9H-purin-6-ylthio)pentanoate typically involves the reaction of 6-mercaptopurine with methyl 5-bromopentanoate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(9H-purin-6-ylthio)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various nucleophilic substitution products
Scientific Research Applications
Methyl 5-(9H-purin-6-ylthio)pentanoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 5-(9H-purin-6-ylthio)pentanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by mimicking natural substrates, thereby interfering with biochemical processes. For example, it may inhibit purine biosynthesis enzymes, leading to reduced nucleotide production and affecting cell proliferation .
Comparison with Similar Compounds
Sodium 5-(9H-Purin-6-ylthio)pentanoate
Structural Differences :
- Core Structure: Shares the purine-thioether-pentanoate backbone but replaces the methyl ester with a sodium carboxylate group (C10H11N4NaO2S vs. C11H12N4O2S for the methyl ester).
- Key Properties : The sodium salt () likely exhibits higher water solubility due to ionic character, whereas the methyl ester is more lipophilic. This difference impacts bioavailability and reactivity in biological systems .
Immunoassay-Focused Methyl Pentanoate Derivatives
- Compound 7: Methyl 5-((5-(2,4-bis(methoxymethoxy)-6-methylphenyl)-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-7-yl)oxy)pentanoate.
- Compound 8: Methyl 5-((3,7-dihydroxy-1-methyl-6-oxo-6H-benzo[c]chromen-9-yl)oxy)pentanoate.
Structural Comparison :
- Functional Groups: Both compounds retain the methyl pentanoate moiety but replace the purine-thio group with aromatic systems (dioxin or chromene).
- Biological Relevance : These derivatives are designed as haptens for antibody generation, leveraging their bulky aromatic substituents for antigenic recognition. In contrast, the purine-thio compound may target nucleotide-binding proteins or enzymes .
Quinazolinone-Purine Hybrids ()
Example Structure :
- 5-Methyl-3-phenyl-2-[1-(9H-purin-6-ylamino)ethyl]-3H-quinazolin-4-one.
Key Differences :
- Core Structure: A quinazolinone scaffold replaces the pentanoate chain, with the purine attached via an aminoethyl linker.
- Biological Activity: Fluorinated or aminated variants (e.g., 2-amino-9H-purin-6-yl derivatives) suggest enhanced binding to kinases or antiviral targets compared to the thioether-linked methyl pentanoate .
Carbazole-Linked Methyl Pentanoate ()
Example Compound :
- Methyl 5-(9-(2-(2-methoxyethoxy)ethyl)-6-(4-phenylquinolin-2-yl)-9H-carbazol-3-yl)-5-oxopentanoate.
Structural Features :
- Modifications: Incorporates a carbazole-quinoline system and a ketone group in the pentanoate chain.
- Physical Properties : NMR data (δ 7.64–7.43 ppm for aromatic protons) indicates a complex electronic environment distinct from the purine-thio compound. The synthesis yield (59%) is moderate, suggesting comparable synthetic challenges .
Potential Use:
- The carbazole-quinoline moiety implies applications in optoelectronics or fluorescence-based assays, diverging from the biochemical focus of the purine-thio compound.
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